molecular formula C14H12N2O3 B2480796 (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone CAS No. 318469-32-8

(8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone

Cat. No.: B2480796
CAS No.: 318469-32-8
M. Wt: 256.261
InChI Key: OUXYIKJAVOLUDZ-UHFFFAOYSA-N
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Description

(8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone is a synthetic organic compound that belongs to the class of chromenyl pyrazoles This compound is characterized by the presence of a chromenyl group and a pyrazolyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is introduced through a condensation reaction between the chromenyl intermediate and a suitable pyrazole derivative. This step often requires the use of catalysts such as Lewis acids or bases to facilitate the reaction.

    Methanone Linkage Formation: The final step involves the formation of the methanone linkage, which can be achieved through various methods, including Friedel-Crafts acylation or other carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazolyl group, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), catalysts (e.g., Lewis acids).

Major Products Formed

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)methanone shares structural similarities with other chromenyl pyrazoles and methanone-linked compounds.
  • Examples include (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)ethanone and (8-methoxy-2H-chromen-3-yl)(1H-pyrazol-1-yl)propanone.

Uniqueness

  • The unique combination of the chromenyl and pyrazolyl groups in this compound imparts distinct chemical and biological properties.
  • Its specific structural features contribute to its potential as a versatile compound in various scientific applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(8-methoxy-2H-chromen-3-yl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-18-12-5-2-4-10-8-11(9-19-13(10)12)14(17)16-7-3-6-15-16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXYIKJAVOLUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)C(=O)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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